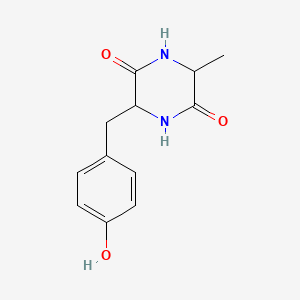

Cyclo(Ala-Tyr)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(Ala-Tyr), also known as cycloalanyl-tyrosyl, is a cyclic dipeptide composed of alanyl (alanine) and tyrosyl (tyrosine) residues. This compound is characterized by the formation of a ring structure between the alanine and tyrosine residues. Cyclo(Ala-Tyr) is a member of the diketopiperazine family, which are cyclic dipeptides known for their diverse biological activities and structural simplicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclo(Ala-Tyr) can be synthesized through chemical synthesis methods. A common strategy involves the use of amino acid protecting groups. The side chain groups of the reactants are first protected, followed by the coupling of alanine and tyrosine residues through hydrazide coupling and cyclization reactions. Finally, the protecting groups are removed to obtain the target product .

Industrial Production Methods

In industrial settings, enzymatic synthesis methods have been developed for the production of Cyclo(Ala-Tyr). An efficient enzymatic cascade involving L-amino acid ligase from Bacillus subtilis and polyphosphate kinase from Sulfurovum lithotrophicum has been used to produce Cyclo(Ala-Tyr) in one pot. This method offers high yield and productivity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclo(Ala-Tyr) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the alanine and tyrosine residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize Cyclo(Ala-Tyr).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclo(Ala-Tyr) can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.

Applications De Recherche Scientifique

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a cyclic dipeptide formed from alanine and tyrosine. It belongs to a class of compounds increasingly recognized for potential therapeutic applications due to their diverse interactions with biological systems.

Potential Applications of Cyclo(Ala-Tyr)

While there is no documented mechanism of action for Cyclo(Ala-Tyr), similar cyclic dipeptides can exhibit various biological activities depending on their structure. For instance, cyclodipeptides formed from tyrosine can play roles in hormone regulation and neurotransmission.

Cyclo(Ala-Tyr) can interact with various enzymes and proteins, influencing cellular processes. Research into the interactions of Cyclo(Ala-Tyr) with other biomolecules reveals its potential roles in modulating cellular functions.

Comparison with Other Cyclic Dipeptides

Cyclo(Ala-Tyr) shares structural similarities with other cyclic dipeptides. The combination of alanine and tyrosine residues contributes to its unique biochemical properties. The presence of both hydrophobic (alanine) and aromatic (tyrosine) components allows for versatile interactions within biological systems, setting it apart from other cyclic dipeptides.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclo(Pro-Tyr) | Cyclic Dipeptide | Known for disrupting plasma membrane integrity in fungi. |

| Cyclo(Tyr-Tyr) | Cyclic Dipeptide | Exhibits strong chirality dependence affecting stability. |

| Cyclo(L-Leu-L-Tyr) | Cyclic Dipeptide | Displays unique binding properties due to leucine's side chain. |

| Cyclo(L-Ala-L-Asp) | Cyclic Dipeptide | Notable for its nearly planar diketopiperazine ring structure. |

Related Research on Cyclic Dipeptides

Other cyclic dipeptides (CDPs) are known for their diverse biological activities and potential therapeutic applications . Molecular docking results show interactions of various CDPs compounds with receptors like MC4R, OPRK1, SIGMA1, and CDK5R1, with SIGMA1 being especially noteworthy . Several CDPs, including Cyclo(Ala-Gln), Cyclo(Ala-His), and Cyclo(Val-Gly), exhibit biological activity against SIGMA1, suggesting their potential as therapeutic agents for schizophrenia and related mental health disorders .

Mécanisme D'action

The mechanism of action of Cyclo(Ala-Tyr) involves its interaction with various molecular targets and pathways. It can modulate protein-protein interactions, enzyme activities, and signal transduction pathways. The specific molecular targets and pathways depend on the biological context and the specific activity being studied .

Comparaison Avec Des Composés Similaires

Cyclo(Ala-Tyr) can be compared with other similar cyclic dipeptides, such as:

Cyclo(Phe-Gly): Composed of phenylalanyl (phenylalanine) and glycyl (glycine) residues.

Cyclo(Tyr-Gly): Composed of tyrosyl (tyrosine) and glycyl (glycine) residues.

Cyclo(Ala-Phe): Composed of alanyl (alanine) and phenylalanyl (phenylalanine) residues.

These compounds share structural similarities with Cyclo(Ala-Tyr) but differ in their specific amino acid residues, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties

Activité Biologique

Cyclo(Ala-Tyr), a cyclic dipeptide, has garnered attention in recent years for its potential biological activities. This article explores the compound's various biological effects, including its antibacterial, anticancer, and immunomodulatory properties, drawing from diverse research findings.

Overview of Cyclo(Ala-Tyr)

Cyclo(Ala-Tyr) is composed of two amino acids: alanine (Ala) and tyrosine (Tyr). Cyclic dipeptides like Cyclo(Ala-Tyr) are known for their stability and unique bioactivity due to their cyclic structure, which can influence their interaction with biological targets.

Antibacterial Activity

Research indicates that cyclic dipeptides can exhibit significant antibacterial properties. For instance, studies on related compounds such as cyclo(L-Pro-L-Tyr) have shown that they can inhibit the growth of Pseudomonas aeruginosa, a common pathogen responsible for various infections. Cyclo(L-Pro-L-Tyr) demonstrated a dose-dependent reduction in virulence factors such as pyocyanin production and protease activity, suggesting a potential mechanism for antibacterial action through quorum sensing inhibition .

| Compound | Concentration (mM) | Pyocyanin Reduction (%) | Protease Activity Reduction (%) |

|---|---|---|---|

| Cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 20 |

| Cyclo(L-Hyp-L-Tyr) | 1.8 | 47 | 5 |

Anticancer Properties

The anticancer potential of cyclic dipeptides has also been explored. Studies have indicated that cyclo(Tyr-Tyr) and other related cyclic dipeptides can affect cancer cell viability. For example, cyclo(Tyr-Pro) was shown to inhibit the growth of several cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for cyclo(Tyr-Pro) were reported to be significantly lower than those for untreated controls, indicating strong anticancer activity .

| Dipeptide | Cell Line | IC50 (mM) |

|---|---|---|

| Cyclo(Tyr-Pro) | HeLa | 4.04 |

| HT-29 | 2.92 | |

| MCF-7 | 6.53 |

The mechanisms by which cyclo(Ala-Tyr) and similar compounds exert their biological effects are varied and complex:

- Quorum Sensing Inhibition : Compounds like cyclo(L-Pro-L-Tyr) disrupt bacterial communication systems, reducing the expression of virulence factors.

- Oxidative Stress Induction : Research on related cyclic dipeptides has shown that they can induce oxidative stress in target cells, leading to cellular damage and apoptosis in cancer cells .

- Ion Channel Modulation : Studies have indicated that certain cyclic dipeptides can affect ion channel activity, influencing cardiac function and potentially providing therapeutic avenues for heart-related conditions .

Immunomodulatory Effects

Emerging evidence suggests that cyclic dipeptides may also modulate immune responses. For instance, some studies indicate that these compounds can enhance or inhibit specific immune pathways, potentially making them useful in treating inflammatory diseases or enhancing vaccine efficacy.

Case Studies

- Anticancer Efficacy : A study involving cyclo(Tyr-Pro) demonstrated significant growth inhibition in various cancer cell lines, supporting its potential as a chemotherapeutic agent .

- Antimicrobial Applications : Research on cyclo(L-Pro-L-Tyr) highlighted its effectiveness against Pseudomonas aeruginosa, suggesting applications in treating bacterial infections resistant to conventional antibiotics .

Propriétés

Numéro CAS |

21754-26-7 |

|---|---|

Formule moléculaire |

C12H14N2O3 |

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |

Clé InChI |

MFUNIDMQFPXVGU-XVKPBYJWSA-N |

SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |

SMILES canonique |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.